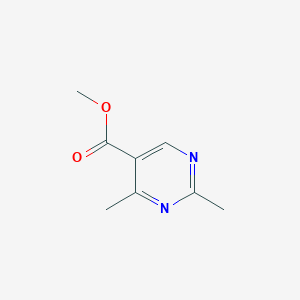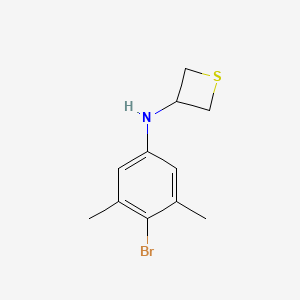
N-(4-Bromo-3,5-dimethylphenyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-3,5-dimethylphenyl)thietan-3-amine is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a thietan-3-amine moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3,5-dimethylphenyl)thietan-3-amine typically involves the reaction of 4-bromo-3,5-dimethylphenylamine with a thietan-3-yl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromo-3,5-dimethylphenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Bromo-3,5-dimethylphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-3,5-dimethylphenyl)thietan-3-amine involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and thietan-3-amine moiety play crucial roles in its binding affinity and specificity. The compound may exert its effects through inhibition or activation of specific enzymes, resulting in altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3,5-dimethylphenyl N-methylcarbamate
- 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC)
- 4-Bromo-3,5-dimethylphenyl N-methylcarbamate derivatives
Uniqueness
N-(4-Bromo-3,5-dimethylphenyl)thietan-3-amine is unique due to the presence of the thietan-3-amine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C11H14BrNS |
|---|---|
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
N-(4-bromo-3,5-dimethylphenyl)thietan-3-amine |
InChI |
InChI=1S/C11H14BrNS/c1-7-3-9(4-8(2)11(7)12)13-10-5-14-6-10/h3-4,10,13H,5-6H2,1-2H3 |
Clé InChI |
YPIONDFNMYCFQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)C)NC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990547.png)
![2H-Spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12990553.png)
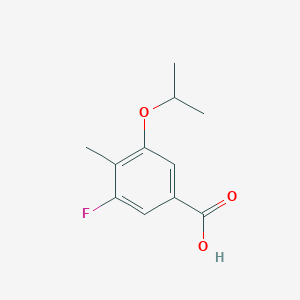
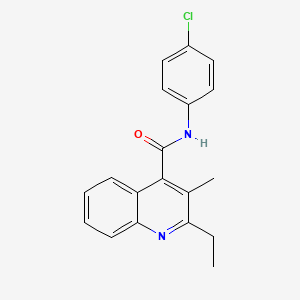
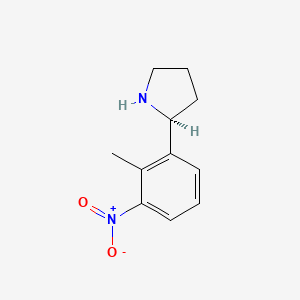
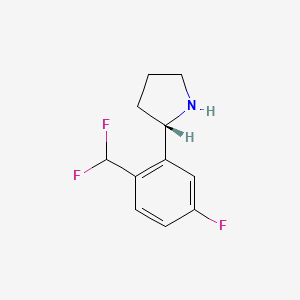

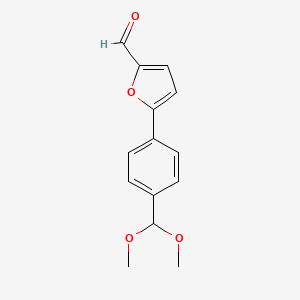
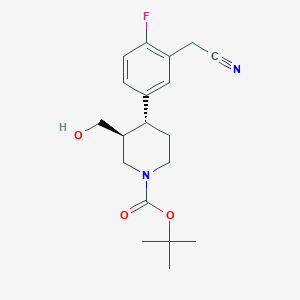


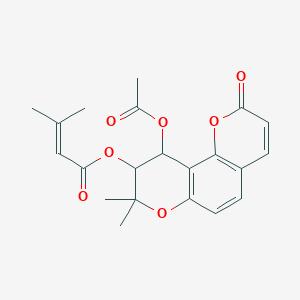
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12990627.png)
